4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one
Overview
Description
4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring fused to a pyridine ring, and a chlorodifluoromethyl group attached to the benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one typically involves multiple steps, starting with the construction of the benzothiophene and pyridine rings One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the formation of the fused ring system
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace the chlorodifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one may be used to study biological processes or as a tool in molecular biology experiments. Its interactions with biological macromolecules can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Chlorodifluoromethyl)benzene: Similar in structure but lacks the fused pyridine ring.
2-Chloro-4-(chlorodifluoromethyl)pyridine: Similar in having a chlorodifluoromethyl group but differs in the ring structure.
Uniqueness: 4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one is unique due to its fused ring system, which provides distinct chemical and physical properties compared to simpler analogs. This complexity allows for a wider range of applications and interactions in scientific research and industry.
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]-1H-[1]benzothiolo[2,3-b]pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NOS/c13-12(14,15)7-5-9(17)16-11-10(7)6-3-1-2-4-8(6)18-11/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDAKDPJFWNRTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)NC(=O)C=C3C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169465 | |
Record name | [1]Benzothieno[2,3-b]pyridin-2(1H)-one, 4-(chlorodifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820604-25-8 | |
Record name | [1]Benzothieno[2,3-b]pyridin-2(1H)-one, 4-(chlorodifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1]Benzothieno[2,3-b]pyridin-2(1H)-one, 4-(chlorodifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.